1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea
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Overview
Description
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea is a synthetic compound that features both an indole and a naphthalene moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The naphthalene moiety adds to the compound’s structural complexity and potential for diverse chemical reactivity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which form part of the structure of this compound, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, in the crystal structure of a similar compound, the indole H atom forms an intermolecular N—H interaction, linking molecules to form chains .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities .
Future Directions
Preparation Methods
The synthesis of 1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea typically involves the coupling of an indole derivative with a naphthalene derivative under specific reaction conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea has several scientific research applications:
Comparison with Similar Compounds
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
2-(1H-Indol-3-yl)ethanamine: Another indole derivative with significant biological activity, used in the study of neurotransmitter systems.
The uniqueness of this compound lies in its combination of the indole and naphthalene moieties, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-20-11-5-8-15-6-1-3-9-18(15)20)22-13-12-17-14-16-7-2-4-10-19(16)23-17/h1-11,14,23H,12-13H2,(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBZSJRDWOROLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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